molecular formula C6H5NO5S2 B13126011 1,3,2-Benzodithiazole, 2-hydroxy-, 1,1,3,3-tetraoxide CAS No. 77450-62-5

1,3,2-Benzodithiazole, 2-hydroxy-, 1,1,3,3-tetraoxide

Cat. No.: B13126011
CAS No.: 77450-62-5
M. Wt: 235.2 g/mol
InChI Key: ISMWWXXQYWXQMQ-UHFFFAOYSA-N
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Description

2-Hydroxybenzo[d][1,3,2]dithiazole1,1,3,3-tetraoxide is a unique heteroaromatic compound with a conjugated profile that imparts fascinating electronic properties. This compound is part of the benzo[d][1,3,2]dithiazole family, which has been historically recognized for its role in the design and manufacture of organic dyes. The structure of 2-Hydroxybenzo[d][1,3,2]dithiazole1,1,3,3-tetraoxide includes a benzene ring fused with a dithiazole ring, where the dithiazole ring contains sulfur and nitrogen atoms.

Preparation Methods

The synthesis of 2-Hydroxybenzo[d][1,3,2]dithiazole1,1,3,3-tetraoxide typically involves the Herz reaction, which is a well-known method for preparing dithiazole compounds. The Herz reaction involves the reaction of disulfur dichloride with an aromatic amine, followed by oxidation. The reaction conditions often include the use of solvents such as dichloromethane or dichloroethane and temperatures ranging from 0°C to room temperature .

Industrial production methods for this compound are not well-documented, but they likely follow similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

2-Hydroxybenzo[d][1,3,2]dithiazole1,1,3,3-tetraoxide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the dithiazole ring to a more reduced form, such as a thiol.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzene ring or the dithiazole ring.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

2-Hydroxybenzo[d][1,3,2]dithiazole1,1,3,3-tetraoxide has several scientific research applications:

Mechanism of Action

The mechanism by which 2-Hydroxybenzo[d][1,3,2]dithiazole1,1,3,3-tetraoxide exerts its effects is primarily related to its electronic properties. The compound can participate in electron transfer reactions, making it a valuable component in redox processes. The molecular targets and pathways involved include interactions with electron-rich and electron-deficient species, facilitating various chemical transformations .

Comparison with Similar Compounds

Similar compounds to 2-Hydroxybenzo[d][1,3,2]dithiazole1,1,3,3-tetraoxide include:

The uniqueness of 2-Hydroxybenzo[d][1,3,2]dithiazole1,1,3,3-tetraoxide lies in its specific electronic properties and its ability to participate in a wide range of chemical reactions, making it a versatile compound in various scientific and industrial applications.

Properties

CAS No.

77450-62-5

Molecular Formula

C6H5NO5S2

Molecular Weight

235.2 g/mol

IUPAC Name

2-hydroxy-1λ6,3λ6,2-benzodithiazole 1,1,3,3-tetraoxide

InChI

InChI=1S/C6H5NO5S2/c8-7-13(9,10)5-3-1-2-4-6(5)14(7,11)12/h1-4,8H

InChI Key

ISMWWXXQYWXQMQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)S(=O)(=O)N(S2(=O)=O)O

Origin of Product

United States

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